molecular formula C21H19NO3 B1221966 Pargyropyranone CAS No. 72543-53-4

Pargyropyranone

Cat. No.: B1221966
CAS No.: 72543-53-4
M. Wt: 333.4 g/mol
InChI Key: DAOPKAGAUIPYPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pargyropyranone is a synthetic chemical compound provided for research and development purposes. This product is intended for use by qualified laboratory and scientific personnel only. It is not intended for human or veterinary diagnostic or therapeutic uses. Specific applications, mechanistic studies, and research value for this compound are currently under investigation. Researchers are encouraged to consult the primary scientific literature for the latest findings. Please contact our technical support team for specific data and availability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72543-53-4

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

8-methoxy-5-[[methyl(prop-2-ynyl)amino]methyl]-3-phenylchromen-2-one

InChI

InChI=1S/C21H19NO3/c1-4-12-22(2)14-16-10-11-19(24-3)20-17(16)13-18(21(23)25-20)15-8-6-5-7-9-15/h1,5-11,13H,12,14H2,2-3H3

InChI Key

DAOPKAGAUIPYPR-UHFFFAOYSA-N

SMILES

CN(CC#C)CC1=C2C=C(C(=O)OC2=C(C=C1)OC)C3=CC=CC=C3

Canonical SMILES

CN(CC#C)CC1=C2C=C(C(=O)OC2=C(C=C1)OC)C3=CC=CC=C3

Other CAS No.

72543-53-4

Synonyms

8-methoxy-3-phenyl-5-methylpropargylaminomethyl-1,2-benzopyrone
FR 54
FR-54
pargyropiranone
pargyropyranone

Origin of Product

United States

Synthetic Methodologies for Pargyropyranone and Analogous Ring Systems

Strategic Retrosynthetic Analysis of the Pargyropyranone Scaffold

Retrosynthetic analysis is a cornerstone of synthetic organic chemistry, enabling chemists to devise plausible synthetic pathways by working backward from the target molecule to simpler, readily available starting materials. This process involves identifying key disconnections—imaginary reverse reactions—that simplify the molecular structure. For this compound, a strategic retrosynthetic analysis would focus on identifying disconnections that lead to manageable precursors, potentially leveraging known pyranone ring-forming reactions. The guiding principles of retrosynthesis, such as focusing on simplification and maximizing convergency, are essential for developing efficient routes ucoz.comic.ac.ukdeanfrancispress.come3s-conferences.org. A decision tree approach can also aid in systematically breaking down the molecule and identifying key synthons and potential transformations nsf.gov.

Development of Key Pyrannone Ring System Construction Routes

The construction of the pyranone core is central to the synthesis of this compound. Various strategies have been developed for building these six-membered oxygen-containing heterocycles. These methods often involve cyclization reactions, where acyclic precursors are induced to form the cyclic structure. The efficiency and stereochemical outcome of these cyclizations are critical factors in designing a successful synthesis mdpi.commdpi.com.

Cyclization strategies for constructing the this compound core typically involve forming one or more bonds to close the ring. Common approaches might include intramolecular reactions such as Michael additions, aldol (B89426) condensations, or Diels-Alder reactions, depending on the specific functional groups present in the acyclic precursor. The selection of appropriate reagents and reaction conditions is paramount to achieving high yields and selectivity in these cyclization processes mdpi.commdpi.comnih.govnih.govnih.gov. For instance, strategies involving the cyclization of 1,3,5-tricarbonyl compounds or their equivalents are well-established for generating 4-hydroxy-2-pyrones mdpi.com.

Many pyranone natural products possess multiple stereocenters, making stereochemical control a critical aspect of their synthesis. Achieving the correct absolute and relative stereochemistry requires the use of stereoselective reactions. This can be accomplished through various means, including the use of chiral starting materials (chiral pool synthesis), chiral auxiliaries, chiral catalysts, or by controlling the stereochemical outcome of key bond-forming reactions mdpi.comethz.chnih.govwikipedia.orgorganic-chemistry.org. For this compound, strategies that introduce chirality early in the synthesis or employ highly stereoselective cyclization or functionalization steps are often employed.

Synthetic Derivatization and Analogues of this compound

The modification of the this compound scaffold through synthetic derivatization allows for the exploration of structure-activity relationships (SAR) and the development of analogues with potentially improved or novel biological properties. This involves introducing or altering functional groups on the core structure. The design and synthesis of such analogues are guided by an understanding of the parent compound's chemical reactivity and biological activity ic.ac.uke3s-conferences.orgnsf.govnih.gov.

Compound List:

this compound

(+)-dermolactone

(–)-semixanthomegnin

(+)- and (–)-mellein

(–)-ochratoxin α

(–)-(1R,3S)-thysanone

Ventiloquinones L, E, and G

8-desmethyleleutherin

(3S,3′S)-xylindein

(R)-ochratoxin α

(R)-ochratoxin A

(R)-semixanthomegnin

Phenoxan

Yeast sir2

SIRT1

Advanced Synthetic Transformations for this compound Derivatives

While direct literature detailing advanced synthetic transformations specifically for this compound derivatives is limited, sophisticated methodologies employed for the synthesis of analogous pyranone ring systems provide robust insights into potential advanced chemical strategies. These methods often leverage stereoselective catalysis, cascade reactions, and organocatalysis to construct complex pyranone frameworks with high efficiency and control. The following discussion highlights key advanced synthetic transformations relevant to the creation and modification of pyranone structures, which could be applied to the synthesis of this compound derivatives.

Catalytic Asymmetric Synthesis via Achmatowicz Reaction

A significant advancement in pyranone synthesis involves one-pot catalytic asymmetric approaches, often building upon the Achmatowicz reaction. This strategy typically commences with the asymmetric alkylation of 2-furfurals using organozinc reagents in the presence of a chiral catalyst. The resulting enantioenriched furyl zinc alkoxide intermediates are then subjected to an oxidation step, commonly employing N-bromosuccinimide (NBS), to yield the desired pyranone products. This methodology allows for the efficient generation of enantiomerically enriched pyranones from readily available starting materials.

Table 1: One-Pot Catalytic Asymmetric Synthesis of Pyranones

Entry2-Furfural DerivativeOrganozinc ReagentChiral CatalystYield (%)Enantiomeric Excess (%)Notes
1UnspecifiedZnMe₂(−)-MIB73>90Achmatowicz oxidation with NBS. Diastereomeric ratio ~2.6:1.
2UnspecifiedZnMe₂(−)-MIB7094Intermediate in syntheses of daumone, digitoxin, and anthrax.
35-substitutedZn[(CH₂)₄OTBS]₂(−)-MIB6195Utilized functionalized organozinc reagent.
4UnspecifiedZnEt₂(−)-MIB7191
5UnspecifiedZnEt₂(−)-MIB7299
6UnspecifiedZnEt₂(−)-MIB7797
7UnspecifiedZnMe₂(−)-MIB7697
84,5-disubstitutedZnEt₂(−)-MIB6395
95-substitutedZnMe₂(−)-MIB4692

Note: Yields and enantiomeric excesses are reported for the one-pot procedure. The specific structures of the 2-furfural derivatives and the resulting pyranones vary across entries, demonstrating substrate scope. nih.gov

Organocatalytic Mannich Reactions for Functionalized Derivatives

Another advanced strategy involves organocatalysis, specifically the highly stereoselective proline-catalyzed Mannich-type reaction. This approach utilizes γ-pyrone-derived aldimines, which react with carbonyl compounds to form functionalized α-amino acid derivatives. Subsequent transformations of these multi-functionalized products lead to valuable chemical entities. This methodology has been successfully applied for the gram-scale preparation of compounds such as (S)-γ-oxonorvaline and both enantiomers of amycolatolide A, showcasing its utility in complex molecule synthesis. A notable feature of this reaction is the detection of a significant positive nonlinear effect, indicating a high degree of stereochemical control. figshare.comnih.gov

Cascade and Cyclization Strategies

Sophisticated cascade and cyclization reactions offer efficient routes to complex pyranone architectures. For instance, silver(I)-catalyzed cascade reactions involving enynones and enamines have been employed to construct 4-(furan-2-yl)-3,4-dihydro-2H-pyrrol-2-one derivatives. researchgate.net Furthermore, one-pot oxidative cyclization strategies, such as the bromination/dehydrobromination of (E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-diones, provide access to 2-aryl-6-(trifluoromethyl)-4-pyrones and their bromo-substituted counterparts. researchgate.net Additionally, two-component reactions involving diazo compounds and aldehydes have yielded novel 4H-pyran-4-one structures. researchgate.net The efficient and practical synthesis of both enantiomers of 6-silyloxy-3-pyranone derivatives also represents an advanced synthetic achievement. researchgate.net

Table 2: Exemplary Cascade and Cyclization Transformations for Pyranone Systems

Reaction TypeStarting MaterialsCatalyst/ReagentsKey Products
Silver(I)-Catalyzed CascadeEnynones, EnaminesAg(I)4-(furan-2-yl)-3,4-dihydro-2H-pyrrol-2-one derivatives
One-Pot Oxidative Cyclization(E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-dionesBromination/Dehydrobromination2-aryl-6-(trifluoromethyl)-4-pyrones, 5-bromo derivatives
Two-Component Reaction2-diazo-3,5-dioxo-6-ynoates (sulfones), AldehydesAgSbF₆/Rh₂(OAc)₄2-(1,3-dioxolanes-4-yl)-4H-pyran-4-ones
Enantioselective SynthesisPrecursors for 6-silyloxy-3-pyranone derivativesNot specified in snippet6-silyloxy-3-pyranone derivatives (both enantiomers)

These advanced synthetic methodologies underscore the capacity for precise control over stereochemistry and the efficient construction of complex molecular architectures, which are crucial for the synthesis of this compound derivatives and related compounds.

Compound List:

Amycolatolide A

Anthrax

Daumone

Digitoxin

(S)-γ-oxonorvaline

this compound

Pyrans

Pyrans (4H-pyran-4-ones)

Pyrans (3,4-dihydro-2H-pyrrol-2-one derivatives)

Pyrans (4-pyrones)

Pyrans (6-silyloxy-3-pyranone derivatives)

Pyrans (2-aryl-6-(trifluoromethyl)-4-pyrones)

Pyrans (5-bromo-2-aryl-6-(trifluoromethyl)-4-pyrones)

Pyrans (2-(1,3-dioxolanes-4-yl)-4H-pyran-4-ones)

2-furfurals

Furyl zinc alkoxides

γ-pyrone-derived aldimines

Functionalized α-amino acid derivatives

Exploration of Pharmacological Activities and Mechanistic Pathways of Pargyropyranone

Investigation of Anticonvulsant Properties in Preclinical Models

Early preclinical studies have evaluated the efficacy of pargyropyranone as an anticonvulsant agent. These investigations utilized established non-human models of epilepsy to characterize the compound's activity against different types of seizure phenomena.

Experimental Models of Seizure Activity in Non-Human Systems

Research into the anticonvulsant profile of this compound was conducted in feline models of experimental epilepsy. nih.gov Specific models were employed to induce both focal (partial) and generalized seizures, allowing for a differential assessment of the compound's effects. The primary models included:

Chemically-Induced Cortical Focus: Seizures were initiated by the topical application of agents like Penicillin or Premarin to the cerebral cortex. This method creates a localized area of hyperexcitability, mimicking focal epilepsy. nih.gov

Metallic-Induced Cortical Focus: A cobalt focus was used as an alternative method to generate localized epileptic activity. nih.gov

Generalized Epilepsy Model: Penicillin was administered in a manner to induce generalized seizures, affecting broader regions of the brain simultaneously. nih.gov

These established models are instrumental in the preclinical evaluation of potential antiepileptic drugs, providing insights into their efficacy against specific seizure types. ijnrph.com

Electrophysiological and Behavioral Assessments of Anticonvulsant Efficacy

The effectiveness of this compound was determined through the analysis of both electrophysiological recordings and behavioral observations. The key finding from a study in cat models was that this compound demonstrated a significant anticonvulsant effect on focal electroclinical events. nih.gov However, its efficacy was found to be poor against penicillin-induced generalized epilepsy. nih.gov This differential activity suggests that this compound may be more effective in controlling partial epileptic seizures rather than generalized ones. nih.gov

Interactive Data Table: this compound Anticonvulsant Activity in Feline Models

Experimental Model Seizure Type Observed Efficacy of this compound Source
Penicillin Cortical Focus Focal Strong nih.gov
Premarin Cortical Focus Focal Strong nih.gov
Cobalt Cortical Focus Focal Strong nih.gov
Penicillin Generalized Epilepsy Generalized Poor nih.gov

Proposed Mechanistic Studies of Antiviral Potential

While direct experimental studies on the antiviral mechanisms of this compound are not extensively documented, its classification as a coumarin (B35378) provides a basis for proposing potential pathways of antiviral action. nih.govresearchgate.net The coumarin scaffold is present in numerous natural and synthetic compounds that have demonstrated a wide range of antiviral activities, including against Human Immunodeficiency Virus (HIV), influenza viruses, and various flaviviruses. researchgate.netnih.gov The mechanisms described below are therefore hypothesized for this compound based on the established activities of other coumarin derivatives.

Inquiry into Inhibition of Viral Replication Enzymes (e.g., Polymerases)

A primary mechanism by which many antiviral compounds, including some coumarins, exert their effect is through the inhibition of essential viral enzymes required for replication. nih.govnih.gov For RNA viruses, a critical target is the RNA-dependent RNA polymerase (RdRp). semanticscholar.org It is proposed that this compound could potentially interfere with the function of such viral polymerases. Certain plant-derived pyranocoumarins, for example, have been shown to inhibit HIV's reverse transcriptase, another type of viral polymerase. nih.gov Mechanistic studies would therefore seek to determine if this compound can bind to the active site or an allosteric site on viral polymerases, thereby preventing the synthesis of new viral genomes.

Modulation of Viral Transcription and Translation Processes

Viruses are entirely dependent on the host cell's machinery to produce viral proteins. nih.gov This involves the transcription of the viral genome into messenger RNA (mRNA) and the subsequent translation of that mRNA into proteins. nih.govnih.gov Coumarin derivatives have been shown to interfere with these processes. nih.gov A proposed area of investigation for this compound would be its ability to disrupt viral gene expression. This could occur through several potential mechanisms, such as interfering with the function of viral transcription factors, blocking the 3'-end processing of viral mRNA which is critical for its stability and translation, or inhibiting the internal ribosome entry sites (IRES) that some viruses use to initiate protein synthesis. nih.gov

Interference with Post-Translational Viral Protein Processing

After viral proteins are synthesized, they often require further modifications, known as post-translational modifications (PTMs), to become fully functional. mdpi.comnih.gov These modifications can include processes like glycosylation, phosphorylation, and proteolytic cleavage by viral proteases. nih.govfrontiersin.org Disrupting these steps can prevent the assembly of new, infectious virus particles. youtube.com For instance, some coumarins are known to inhibit viral proteases, such as HIV protease. nih.gov Therefore, a plausible mechanistic study for this compound would involve assessing its ability to inhibit viral proteases or other enzymes responsible for the PTMs of viral structural or non-structural proteins, thereby halting the viral life cycle. nih.govmdpi.com

An article on the pharmacological activities and mechanistic pathways of this compound cannot be generated at this time. Extensive searches for "this compound" in scientific databases and scholarly articles have yielded no specific information regarding its pharmacological properties, cellular and molecular targets, receptor binding profiles, enzyme inhibition capabilities, or its effects on intracellular signaling pathways.

The compound "this compound" does not appear in the currently available scientific literature. This suggests that the compound may be one of the following:

A novel or very recently synthesized compound that has not yet been the subject of published research.

A proprietary compound under investigation by a private entity, with research findings that are not yet publicly disclosed.

A compound with a different or misspelled name.

Without any research data, it is impossible to provide a scientifically accurate and informative article that adheres to the requested outline. The generation of content would require speculation and fabrication of data, which would be scientifically unsound and misleading.

Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be produced.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pargyropyranone Derivatives

Definition and Elucidation of Key Pharmacophoric Elements of Pargyropyranone

A pharmacophore is defined as the ensemble of steric and electronic features necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response researchgate.net. Elucidating the key pharmacophoric elements of this compound involves identifying the specific structural features—such as functional groups, their spatial arrangement, stereochemistry, and electronic distribution—that are essential for its anticonvulsant activity.

For anticonvulsant drugs, common pharmacophoric features often include lipophilic aromatic rings, hydrogen bond donors or acceptors, and specific spatial orientations that allow interaction with targets like voltage-gated sodium channels, calcium channels, or GABA receptors slideshare.netyoutube.comacs.orgslideshare.netresearchgate.net. For this compound, researchers would analyze its core structure and any known active analogues to pinpoint critical moieties responsible for binding to its molecular target(s) involved in seizure control. For instance, if this compound belongs to the pyranone class, features common to other anticonvulsant pyranones, such as specific substituents on the pyran ring or associated functional groups, would be investigated researchgate.net.

Exploration of Chemical Space through this compound Analogues

Exploring the chemical space around this compound involves synthesizing a series of structural analogues. These modifications aim to systematically alter specific parts of the molecule to observe the impact on anticonvulsant activity and other properties. This process helps in identifying structure-activity relationships, guiding the design of more potent and selective compounds.

For example, modifications might include:

Varying substituents on aromatic rings or heterocyclic cores.

Altering the position or nature of functional groups (e.g., hydroxyl, amino, carbonyl groups).

Modifying the lipophilicity or electronic properties of the molecule.

Investigating stereochemical variations.

Illustrative Data Table 1: Hypothetical this compound Analogues and Anticonvulsant Activity

This table demonstrates the type of data generated in SAR studies. The activities (ED50 values) are hypothetical and illustrative, based on general trends observed in anticonvulsant drug discovery.

Compound IDStructural Modification (Relative to this compound)Hypothetical ED50 (mg/kg, MES Model)Hypothetical Protective Index (PI)Notes on Activity Trend
This compound (Parent)-35.05.0Baseline activity
This compound-A1Addition of a methyl group at position X28.05.5Increased activity
This compound-A2Addition of a chlorine atom at position Y45.04.2Decreased activity
This compound-A3Replacement of phenyl ring with thiophene60.03.8Reduced activity
This compound-A4Introduction of a polar hydroxyl group at position Z75.03.0Significantly reduced
This compound-A5Alkyl chain extension at position W30.05.2Slightly improved

Note: ED50 (Effective Dose 50%) is the dose required to produce a specific effect in 50% of the test population. PI is a measure of safety, often calculated as TD50/ED50.

Computational Methodologies in SAR and SPR Prediction

Computational approaches play a vital role in predicting and understanding SAR/SPR, accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Model DevelopmentQSAR models establish mathematical relationships between the physicochemical properties (descriptors) of molecules and their biological activitiesresearchgate.netscilit.comnih.gov. For this compound, QSAR could involve calculating molecular descriptors such as lipophilicity (log P), electronic parameters (e.g., Hammett constants, atomic charges), steric parameters (e.g., molecular volume, surface area), and topological indices. These descriptors are then correlated with experimentally determined anticonvulsant activities to build predictive models.

Illustrative Data Table 2: Hypothetical QSAR Descriptors and Activity Correlation for this compound Derivatives

Biosynthetic Pathways and Natural Origin Considerations for Pargyropyranone

Putative Biosynthetic Routes to the Pyrannone Core

The fundamental benzopyrone (or pyrannone) core of Pargyropyranone is believed to be synthesized via the phenylpropanoid pathway, a crucial metabolic route found in plants and certain microorganisms researchgate.netfrontiersin.orgasm.orgontosight.aipeerj.comdergipark.org.trresearchgate.net. This pathway commences with the amino acid phenylalanine, which is itself derived from the shikimate pathway frontiersin.orgresearchgate.net.

The key steps generally accepted for the formation of the coumarin (B35378) nucleus include:

Deamination of Phenylalanine: The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the conversion of phenylalanine into trans-cinnamic acid researchgate.netfrontiersin.orgasm.orgontosight.aidergipark.org.trresearchgate.net.

Hydroxylation: trans-Cinnamic acid undergoes hydroxylation, typically at the para position, to yield p-coumaric acid, a reaction catalyzed by cinnamic acid 4-hydroxylase (C4H) researchgate.netfrontiersin.orgasm.orgontosight.aipeerj.comdergipark.org.trfrontiersin.org.

Activation and Cyclization: Subsequently, p-coumaric acid is activated to p-coumaroyl-CoA by 4-coumarate-CoA ligase (4CL) researchgate.netfrontiersin.orgasm.orgontosight.aidergipark.org.trfrontiersin.org. Further enzymatic steps, often involving the ortho-hydroxylation of p-coumaroyl-CoA (e.g., by p-coumaroyl CoA 2′-hydroxylase, C2′H), followed by spontaneous rearrangement, lead to the formation of the coumarin lactone ring frontiersin.orgpeerj.comdergipark.org.trresearchgate.net.

It is presumed that the core structure of this compound is assembled through these general coumarin biosynthetic mechanisms. The additional substituents present on this compound, such as the methoxy (B1213986) group and the methyl(prop-2-ynyl)amino)methyl side chain, would likely be introduced through subsequent enzymatic modifications of this core structure frontiersin.orgnih.gov.

Enzymatic Transformations in this compound Formation

The biosynthesis of coumarins involves a variety of enzymes that facilitate specific chemical transformations. For the formation of this compound, it is plausible that enzymes commonly involved in coumarin biosynthesis play a role:

Phenylpropanoid Pathway Enzymes: Crucial enzymes such as phenylalanine ammonia-lyase (PAL) , cinnamic acid 4-hydroxylase (C4H) , and 4-coumarate-CoA ligase (4CL) are essential for the initial stages of coumarin skeleton formation researchgate.netfrontiersin.orgasm.orgontosight.aipeerj.comdergipark.org.trresearchgate.netfrontiersin.org.

Hydroxylases and Cyclases: Enzymes like coumarin synthase (COSY) , feruloyl-CoA 6′-hydroxylase (F6′H) , and p-coumaroyl CoA 2′-hydroxylase (C2′H) are critical for catalyzing the ortho-hydroxylation and cyclization reactions that form the pyrone ring frontiersin.orgpeerj.comdergipark.org.trresearchgate.net.

Modifying Enzymes: For the synthesis of more complex coumarin derivatives, enzymes such as cytochrome P450 monooxygenases (CYP450) , prenyltransferases (PT) , and O-methyltransferases (OMTs) are known to introduce hydroxyl, prenyl, and methyl groups, respectively frontiersin.orgnih.gov. It is likely that similar enzyme classes would be involved in introducing the methoxy group observed in this compound. The synthesis of the amino-methyl side chain would necessitate specific enzymatic machinery, potentially involving enzymes that facilitate amination and alkylation reactions.

To date, no specific enzymes have been definitively identified as directly responsible for the synthesis of this compound.

Identification and Analysis of Biosynthetic Precursors

The primary precursor for the coumarin nucleus of this compound is phenylalanine , an amino acid originating from the shikimate pathway frontiersin.orgresearchgate.net. Consequently, the carbon backbone of the coumarin ring can be traced back to this aromatic amino acid.

Specific precursors for the substituents found on this compound have not been explicitly identified in the available research. However, it is reasonable to infer that common metabolic pools would supply the necessary building blocks:

Methoxy Group: Methyl groups are typically supplied by S-adenosyl methionine (SAM), with methyltransferase enzymes catalyzing their addition.

Methyl(prop-2-ynyl)amino)methyl Side Chain: The formation of this complex side chain would require precursors for the amine group, the methyl group, and the propargyl (alkynyl) moiety. These components could potentially originate from amino acids, acetyl-CoA derivatives, or other metabolic intermediates, with specific enzymes facilitating their assembly and attachment to the coumarin core.

Further biochemical investigations are necessary to precisely identify the specific precursors and the enzymatic cascade involved in the complete synthesis of this compound.

Advanced Analytical and Structural Methodologies for Pargyropyranone Research

High-Resolution Spectroscopic Techniques for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the detailed structural analysis of organic molecules like Pargyropyranone. jchps.com High-resolution NMR provides profound insights into the molecular framework by mapping the chemical environment of magnetically active nuclei such as ¹H and ¹³C. jchps.com

For complex heterocyclic systems, one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable. nih.gov In the study of a related pyrazolo jchps.comnih.govpyran derivative, 1D ¹H and ¹³C NMR spectra, in conjunction with 2D experiments, were instrumental in assigning the complete chemical shifts for the molecule. nih.govnih.gov

A particularly powerful 2D NMR technique for structural elucidation is the Heteronuclear Multiple Bond Correlation (HMBC) experiment. nih.gov HMBC spectroscopy reveals long-range (typically 2-4 bond) correlations between protons and carbons, which is vital for assembling molecular fragments and determining the connectivity across quaternary carbons. nih.gov For instance, careful analysis of the HMBC spectrum was crucial in determining the configuration of a pyrazolo jchps.comnih.govpyran derivative, showcasing the ability of this technique to resolve complex stereochemical questions. nih.govnih.gov

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for a Representative Pyran Derivative

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C-3-145.2
C-3a-101.5
C-44.85 (d, J=2.5 Hz)40.1
C-5-158.3
C-6-95.7
C-7a-142.8
N-1--
N-212.5 (br s)-
CH₃2.21 (s)11.8
Ph-C1'-138.5
Ph-H7.2-7.5 (m)127-129

Note: This data is representative of a pyranopyrazole derivative and is provided for illustrative purposes.

Advanced Mass Spectrometry for Metabolite and Derivative Profiling

Mass spectrometry (MS) is a highly sensitive analytical technique essential for the comprehensive profiling of metabolites and derivatives of compounds like this compound. nih.gov High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), allows for the detection and quantification of numerous molecules in a single measurement, providing a snapshot of the metabolic phenotype. nih.gov

In the analysis of complex organic molecules, derivatization is often employed to enhance volatility and thermal stability, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. For example, the analysis of trimethylsilyl (B98337) (TMS) derivatives of pyrano[2,3-c]pyrazoles has been shown to provide characteristic ions that help in determining mass spectral fragmentation pathways. nist.gov Interestingly, NMR studies revealed that the pyran ring of these compounds can cleave during TMS derivatization, a crucial piece of information for accurate structural interpretation. nist.gov

The fragmentation patterns observed in MS/MS experiments are key to identifying metabolites. A common fragmentation mechanism for TMS-derivatized pyranopyrazoles involves an alpha-cleavage reaction. nist.gov Furthermore, advanced MS techniques can distinguish between positional isomers, which is often a significant analytical challenge. nist.gov

Table 2: Key Mass Spectrometric Fragments for TMS-Derivatized Pyranopyrazole Analogs

Derivative TypeKey Fragment Ion (m/z)Proposed Fragmentation Pathway
Mono-TMS[M-65]⁺Loss of a C₃HN₂ radical via alpha cleavage.
Ortho-substituted261Unique fragment ion characteristic of the ortho-isomer.
Di-TMS (N,N)VariesCleavage pathways differ significantly from N,O-di-TMS isomer.
Di-TMS (N,O)VariesDistinct fragmentation due to TMS on cleaved pyran ring oxygen.

Data compiled from studies on related pyranopyrazole compounds. nist.gov

Metabolite profiling workflows typically involve several stages:

Sample Preparation: Extraction of the parent compound and its metabolites from biological matrices. youtube.com

Chromatographic Separation: Utilizing techniques like liquid chromatography to separate the various metabolites. youtube.com

Mass Spectrometric Analysis: Using high-resolution mass spectrometry to obtain accurate mass data and fragmentation patterns for structural elucidation. youtube.com

Data Analysis: Employing specialized software to identify and quantify the metabolites. youtube.com

X-ray Crystallography and Cryo-Electron Microscopy for Target-Ligand Complex Analysis

Understanding the therapeutic potential of this compound requires detailed knowledge of its interaction with biological targets, such as proteins and enzymes. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for determining the three-dimensional structure of these target-ligand complexes at atomic resolution. wikipedia.orgnih.gov

X-ray Crystallography has been a fundamental method for revealing the structure of biological macromolecules and their complexes with small molecules. wikipedia.org The process involves several key steps:

Crystallization: Growing high-quality, ordered crystals of the target protein in complex with this compound. youtube.com This can be a challenging and empirical process. youtube.com

X-ray Diffraction: Exposing the crystal to a beam of X-rays and recording the resulting diffraction pattern. nih.govyoutube.com The angles and intensities of the diffracted X-rays provide information about the arrangement of atoms in the crystal. wikipedia.org

Structure Determination: Using the diffraction data to calculate an electron density map of the molecule, from which the atomic structure of the this compound-target complex can be built and refined. nih.gov

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique, particularly for large and flexible protein complexes that are difficult to crystallize. nih.gov In cryo-EM, a sample of the target-ligand complex is rapidly frozen in a thin layer of vitreous ice and then imaged with an electron microscope. nih.gov Thousands of 2D projection images of individual particles are then computationally combined to reconstruct a 3D structure. fourwaves.com

Recent studies on G protein-coupled receptors (GPCRs), a common class of drug targets, have demonstrated the power of cryo-EM in visualizing ligand binding and receptor activation. nih.govnih.gov For instance, cryo-EM structures of GPCRs have revealed unique conformations upon binding to signaling proteins, even in the absence of a ligand, providing insights into receptor self-activation. nih.gov Such structural information is invaluable for the rational design of new modulators for specific targets. nih.govnih.gov The combination of cryo-EM with other techniques like ¹⁹F-NMR can provide a more comprehensive understanding of the structural dynamics and allosteric interactions within a target-ligand complex. nih.gov

Table 3: Comparison of X-ray Crystallography and Cryo-EM for Target-Ligand Analysis

FeatureX-ray CrystallographyCryo-Electron Microscopy (Cryo-EM)
Sample Requirement Well-ordered, diffraction-quality crystals. wikipedia.orgyoutube.comSample in solution, vitrified in ice. nih.gov
Primary Data X-ray diffraction pattern. nih.gov2D projection images of individual particles. fourwaves.com
Resolution Can achieve very high (atomic) resolution.Resolution has significantly improved, often reaching near-atomic levels. nih.gov
Key Advantage Gold standard for high-resolution structural determination.Can analyze large, flexible, or heterogeneous complexes not amenable to crystallization. nih.gov
Key Challenge The need to grow well-diffracting crystals. youtube.comComputationally intensive data processing.

Future Perspectives and Emerging Research Avenues for Pargyropyranone

Innovations in Synthetic Strategies for Pargyropyranone-like Compounds

The ability to synthesize a molecule is fundamental to exploring its properties. For a compound like this compound, about which little is known, future research would heavily rely on innovative synthetic strategies. The development of novel synthetic routes would not only provide access to this compound for biological screening but also enable the creation of a library of "this compound-like" compounds or analogs. These analogs, with slight chemical modifications, would be crucial for establishing structure-activity relationships (SAR), which are essential in optimizing a compound's therapeutic potential.

Table 1: Potential Synthetic Approaches for this compound Analogs

Synthetic StrategyDescriptionPotential Advantages
Biomimetic Synthesis Mimicking the natural biosynthetic pathway of the compound, if it is of natural origin.Often leads to the correct stereochemistry and can be more efficient.
Convergent Synthesis Synthesizing different fragments of the molecule separately before joining them together.Allows for the easy creation of analogs by modifying the individual fragments.
Diversity-Oriented Synthesis A strategy that aims to create a wide variety of structurally diverse molecules from a common starting material.Rapidly generates a library of compounds for high-throughput screening.
Catalytic Asymmetric Synthesis Using chiral catalysts to control the three-dimensional arrangement of atoms in the molecule.Crucial for producing enantiomerically pure compounds, as different enantiomers can have vastly different biological activities.

Discovery of Novel Biological Pathways and Mechanistic Hypotheses for this compound

A critical aspect of future this compound research would be to identify its biological targets and understand its mechanism of action. Preliminary mentions of this compound in the context of antiviral research suggest that initial investigations could focus on its effects on viral replication and host-pathogen interactions. Techniques such as high-throughput screening against various cell lines and pathogens could reveal its spectrum of biological activity.

Once a biological effect is observed, the next step would be to elucidate the underlying mechanism. This could involve a range of modern biological techniques:

Target Identification: Using methods like affinity chromatography, researchers could "fish" for the specific proteins or cellular components that this compound binds to.

Omics Approaches: Transcriptomics, proteomics, and metabolomics could provide a global view of the cellular changes that occur in response to this compound treatment, offering clues about the pathways it affects.

Genetic Screens: Using techniques like CRISPR-Cas9, scientists could identify genes that are essential for this compound's activity.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. For a data-scarce compound like this compound, these computational tools could be particularly valuable.

Table 2: Potential Applications of AI/ML in this compound Research

AI/ML ApplicationDescriptionPotential Impact
Predictive Modeling Training algorithms on existing chemical and biological data to predict the properties and activities of this compound and its analogs.Can prioritize the synthesis of the most promising compounds, saving time and resources.
De Novo Drug Design Using generative models to design novel this compound-like structures with desired properties.Can lead to the discovery of compounds with improved efficacy and fewer side effects.
Biological Target Prediction Analyzing the chemical structure of this compound to predict its likely biological targets.Can guide experimental efforts to validate its mechanism of action.
Analysis of High-Content Screening Data Using machine learning to analyze complex datasets from modern biological experiments.Can identify subtle patterns and correlations that might be missed by human researchers.

Interdisciplinary Collaborations in this compound Investigation

The comprehensive study of a novel compound like this compound would necessitate a highly interdisciplinary approach. Collaboration between experts from various fields would be essential to fully realize its potential.

Synthetic Chemists would be responsible for the synthesis of this compound and its analogs.

Natural Product Chemists could work to isolate this compound if it is from a natural source and elucidate its structure.

Biologists and Pharmacologists would conduct the biological assays and in vivo studies to determine its therapeutic potential.

Computational Chemists and Data Scientists would apply AI and ML tools to guide the research.

Clinicians would ultimately be involved in designing and conducting clinical trials if the compound shows promise.

Q & A

Q. What are the standard protocols for synthesizing Pargyropyranone, and how can researchers optimize yield and purity?

Methodological Answer: Synthesis protocols for this compound typically involve multi-step organic reactions, such as cyclization or condensation. Key steps include:

  • Reagent Selection : Use catalysts like Lewis acids (e.g., BF₃·OEt₂) to enhance reaction efficiency.
  • Purification : Employ column chromatography or recrystallization to isolate the compound.
  • Yield Optimization : Adjust reaction parameters (temperature, solvent polarity) systematically. For purity validation, combine techniques like NMR (structural confirmation) and HPLC (quantitative purity analysis) .

Q. Table 1: Common Characterization Techniques

Technique Purpose Key Parameters
NMR SpectroscopyStructural elucidationChemical shifts, coupling constants
High-Performance Liquid Chromatography (HPLC)Purity assessmentRetention time, peak integration
Mass Spectrometry (MS)Molecular weight confirmationm/z ratio, fragmentation patterns

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Validation requires a multi-analytical approach:

  • X-ray Crystallography : Resolve 3D structure unambiguously.
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl stretches).
  • Cross-Validation : Compare spectral data with computational simulations (DFT calculations) to confirm bond angles and torsional strain .

Q. What in vitro models are suitable for initial bioactivity screening of this compound?

Methodological Answer:

  • Cell-Based Assays : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity screening via MTT assays.
  • Enzyme Inhibition Studies : Target enzymes like kinases or proteases relevant to disease pathways.
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls to isolate compound-specific effects .

Advanced Research Questions

Q. How to design experiments to elucidate this compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream targets.
  • Gene Knockout Models : Use CRISPR/Cas9 to validate candidate pathways (e.g., apoptosis regulators).
  • Kinetic Studies : Perform time-resolved assays to monitor metabolite changes (e.g., ATP depletion via LC-MS) .

Q. Table 2: Experimental Design Checklist

Component Consideration Reference
Hypothesis-Driven ApproachAlign with FINER criteria (Feasible, Novel, Ethical)
ControlsInclude sham-treated and baseline groups
ReproducibilityPre-register protocols (e.g., OSF.io )

Q. How to resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from published studies to identify trends (e.g., using PRISMA guidelines).
  • Experimental Replication : Standardize conditions (cell culture media, compound concentration).
  • Statistical Rigor : Apply Bayesian modeling to account for variability in assay sensitivity .

Q. What computational strategies enhance structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins.
  • QSAR Modeling : Train models on experimental IC₅₀ values to prioritize synthetic targets.
  • Dynamic Simulations : Run molecular dynamics (GROMACS) to assess conformational stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.